molecular formula C15H18FNOS B2414792 (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1795358-02-9

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2414792
CAS No.: 1795358-02-9
M. Wt: 279.37
InChI Key: ACAQOROWSSPTIT-UHFFFAOYSA-N
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Description

The (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features the 8-azabicyclo[3.2.1]octane skeleton, a tropane-related structure known for its three-dimensional rigidity and its significance as a privileged scaffold in drug discovery . The specific stereochemistry ((1R,5S)) is crucial for its biological activity and interaction with target proteins. The 3-(methylthio) moiety serves as a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions or oxidation, making it a valuable intermediate in the synthesis of more complex molecules . Research into analogous compounds based on the 8-azabicyclo[3.2.1]octane structure has demonstrated their potential as potent and selective receptor antagonists. For instance, closely related derivatives have been identified as high-affinity vasopressin V1A receptor antagonists, highlighting the scaffold's relevance in developing therapeutics for conditions related to water retention, stress, and social behaviors . The incorporation of the 4-fluorophenyl group is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and binding affinity. This reagent is intended for use by professional researchers in the synthesis of novel bioactive molecules, investigation of structure-activity relationships (SAR), and exploration of new mechanisms of action. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNOS/c1-19-14-8-12-6-7-13(9-14)17(12)15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAQOROWSSPTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tropane Precursors

Starting with a tropinone derivative, reductive amination forms the bicyclic amine. For example, treatment of 3-thiolan-2-one with methylamine under acidic conditions yields the 8-azabicyclo[3.2.1]octane skeleton. Stereochemical control at C1 and C5 is achieved using chiral auxiliaries or asymmetric catalysis, as evidenced by protocols for related bicyclic amines.

Key Reaction Conditions

  • Reagent : NH$$3$$/H$$2$$SO$$_4$$
  • Temperature : 80–100°C
  • Yield : ~60%

Introduction of the Methylthio Group at Position 3

Nucleophilic Substitution of a Halogenated Intermediate

A bromo or chloro substituent at position 3 serves as a leaving group for methylthio introduction. Treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) facilitates substitution:

$$
\text{Bicyclo-Br} + \text{NaSMe} \xrightarrow{\text{DMF, 50°C}} \text{Bicyclo-SMe} + \text{NaBr}
$$

Optimization Insights

  • Solvent : DMF enhances reactivity compared to methanol, reducing impurity formation.
  • Yield : 75–85% with ≤2% byproducts.

Attachment of the 4-Fluorophenyl Methanone Moiety

Acylation of the Bridgehead Nitrogen

The nitrogen acylation is achieved via reaction with 4-fluorobenzoyl chloride under Schotten-Baumann conditions:

$$
\text{Bicyclo-NH} + \text{ClC(O)C}6\text{H}4\text{F-4} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Bicyclo-NC(O)C}6\text{H}4\text{F-4} + \text{HCl}
$$

Critical Parameters

  • Base : Aqueous NaOH ensures rapid deprotonation of the amine.
  • Temperature : 0–5°C to minimize hydrolysis.
  • Yield : 70–78%.

Alternative Coupling Strategies

Palladium-catalyzed cross-coupling between a boronated bicycloamine and 4-fluorobenzoyl iodide has been explored, though yields remain moderate (50–60%).

Stereochemical Control and Resolution

The (1R,5S) configuration is secured via chiral resolution using dibenzoyl tartaric acid, achieving >99% enantiomeric excess (ee). Chromatographic separation on chiral columns (e.g., Chiralpak AD-H) further refines stereochemical purity.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1), yielding white crystalline product. Characterization data include:

Property Value
Melting Point 142–144°C
$$^1$$H NMR (CDCl$$_3$$) δ 7.85 (d, 2H), 7.15 (d, 2H), 3.92 (m, 1H), 3.02 (s, 3H)
HRMS (m/z) [M+H]$$^+$$ Calc. 336.1201; Found 336.1198

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Halogen Substitution High regioselectivity Requires halogenated precursor 75–85%
Direct Acylation Simple one-step protocol Moderate stereochemical control 70–78%
Cross-Coupling Applicable to diverse aryl groups Low yield, expensive catalysts 50–60%

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the azabicyclooctane moiety can modulate the compound’s overall conformation and activity. These interactions can lead to various biochemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • (4-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • (4-methylphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone distinguishes it from similar compounds, as fluorine atoms can significantly influence the compound’s electronic properties and biological activity. This unique feature can enhance the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

The compound (4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone , also known as FLB 414 , is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

FLB 414 is characterized by a bicyclic structure that incorporates a nitrogen atom, a 4-fluorophenyl moiety, and a methylthio group. Its molecular formula is C15H18FNOSC_{15}H_{18}FNOS with a molecular weight of 279.4 g/mol. The presence of the fluorine atom and the bicyclic framework contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H18FNOS
Molecular Weight279.4 g/mol
CAS Number1795358-02-9

Synthesis

The synthesis of FLB 414 was first reported by Iijima et al. in 1996, utilizing the reaction of (4-fluorophenyl)acetyl chloride with (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane . This multi-step process involves the formation of the bicyclic structure followed by the introduction of functional groups that enhance its biological activity.

Anticonvulsant Properties

Research has indicated that FLB 414 exhibits significant anticonvulsant properties. A study conducted by Muroi et al. in 1998 demonstrated its efficacy in maximal electroshock (MES) and picrotoxin seizure models in mice. The compound's mechanism of action remains under investigation, but it is believed to involve modulation of neurotransmitter systems.

Inhibition Studies

FLB 414 has been evaluated for its potential inhibitory effects on various biological targets:

  • Inhibition of AbTYR : A study exploring the inhibitory effects on AbTYR (an enzyme involved in melanin synthesis) reported promising results with IC50 values ranging from 0.190.19 to 1.72μM1.72\,\mu M for similar compounds bearing the 4-fluorophenyl motif . The presence of the methylthio group enhances binding interactions within the active site.
CompoundIC50 (µM)
FLB 414Not specified
Kojic Acid (KA)17.76 ± 0.18

Mechanistic Insights

The binding interactions of FLB 414 with target enzymes have been characterized through computational modeling and biochemical assays. The compound appears to engage in favorable contacts with residues such as Val248, Met257, Asn260, and Phe264 within the catalytic site . These insights are crucial for understanding how structural modifications can enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of FLB 414 and related compounds:

  • Anticonvulsant Activity : Muroi et al.'s study highlighted FLB 414's effectiveness in seizure models, suggesting potential therapeutic applications for epilepsy.
  • Enzyme Inhibition : Research on AbTYR inhibition indicates that modifications to the phenyl ring can significantly affect potency, with certain substitutions leading to improved inhibitory effects compared to parent compounds .

Q & A

Q. Table 1: Stability Conditions and Observed Degradation Products

ConditionDegradation ProductDetection MethodReference
0.1M HCl, 25°C4-Fluorobenzoic acidHPLC-UV
60°C, 7 daysSulfoxide derivativeLC-MS (m/z 263.1)

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the methylthio group’s role in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace methylthio (-SMe) with sulfoxide (-SOCH₃), sulfone (-SO₂CH₃), or hydrogen (-H) .
  • Binding Assays : Test analogs against target receptors (e.g., dopamine or serotonin transporters) using radioligand displacement (IC₅₀ comparisons) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to analyze steric/electronic effects of substituents on binding affinity .

Q. Table 2: SAR Modifications and Observed Activity

SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)Reference
-SMe12.3-9.8
-SO₂CH₃45.6-7.2

Advanced: What experimental strategies resolve contradictions in reported metabolic stability data across studies?

Methodological Answer:

  • Cross-Validation : Compare microsomal stability assays (human vs. rodent liver microsomes) under standardized conditions (pH 7.4, NADPH cofactor) .
  • Isotope Tracing : Use 14^{14}C-labeled compound to track metabolite formation via LC-MS/MS .
  • Inter-lab Collaboration : Share protocols for in vitro/in vivo models (e.g., Caco-2 permeability, rat PK) to identify methodological variability .

Advanced: How should impurity profiling be conducted to meet ICH Q3A guidelines?

Methodological Answer:

  • HPLC-MS/MS : Use a Waters XBridge® C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid/acetonitrile gradient to detect impurities (e.g., des-fluoro analog, CAS 42019-78-3) at 0.1% threshold .
  • Reference Standards : Synthesize and characterize impurities (e.g., (4-chlorophenyl) analogs) for calibration .

Advanced: What in vivo experimental designs are optimal for assessing neuropharmacological activity?

Methodological Answer:

  • Dose Escalation : Administer 1–30 mg/kg (oral/i.p.) in Sprague-Dawley rats; measure plasma exposure (LC-MS/MS) and brain penetration (Kp = 0.8–1.2) .
  • Behavioral Models : Test in forced swim (depression) and rotarod (motor function) assays with positive controls (e.g., fluoxetine) .

Advanced: How can degradation pathways be elucidated under photolytic conditions?

Methodological Answer:

  • Photostability Chamber : Expose to 365 nm UV light (ICH Q1B guidelines); monitor via LC-PDA for quinone formation (λmax 280 nm) .
  • Radical Trapping : Add butylated hydroxytoluene (BHT) to confirm ROS-mediated degradation .

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